molecular formula C17H11F3N4OS2 B2573977 3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887206-06-6

3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2573977
CAS RN: 887206-06-6
M. Wt: 408.42
InChI Key: TUVSTZHASBCENR-UHFFFAOYSA-N
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Description

3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C17H11F3N4OS2 and its molecular weight is 408.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions involving similar mercapto-triazole and thiazole derivatives have been extensively studied. These compounds are typically synthesized through reactions involving mercapto groups with various cyano compounds or via cyclization of substituted thiosemicarbazides. For instance, the one-pot synthesis and reactions of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles demonstrate the versatility and reactivity of these chemical structures, leading to a wide range of potential applications in material science, catalysis, and as precursors for further chemical modifications (El-Sherief et al., 2011).

Biological Activities

While specifically excluding information on drug use and dosage, it is notable that compounds with similar structures have been evaluated for their biological activities. This includes studies on their anti-inflammatory, analgesic, antitumor, and antimicrobial properties. For example, compounds synthesized with benzothiazole and triazole moieties have shown potential antitumor activity, suggesting that similar compounds could be explored for their utility in cancer research and therapy (Kaldrikyan et al., 2013). Moreover, the synthesis of novel fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlights the ongoing interest in leveraging such chemical frameworks for developing new antimicrobial compounds (Holla et al., 2003).

Antifungal and Antiviral Applications

The exploration of triazole and thiadiazole derivatives for antifungal and antiviral applications further underscores the broad utility of these chemical structures. For instance, the synthesis and evaluation of novel 5-[(3-aralkyl amido/imidoalkyl) phenyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines as antiviral agents demonstrate the potential of these compounds in addressing viral diseases, offering a promising avenue for the development of new antiviral drugs (Pandey et al., 2012).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound is known for its ability to form disulfide bonds with cysteine residues in proteins, which can alter the protein’s structure and function . Additionally, the trifluoromethyl group (-CF3) can influence the compound’s reactivity and binding affinity due to its electronegativity . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

The effects of This compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to changes in phosphorylation states, thereby modulating signal transduction pathways . Furthermore, its impact on gene expression can result in altered levels of specific proteins, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating them . The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain biomolecules, influencing their activity . These interactions can lead to changes in gene expression, further affecting cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of This compound over time are critical for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular functions, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with dosage. At lower doses, the compound can exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including toxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound: is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can either be excreted or further metabolized . The interaction with cofactors and other enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, influencing its localization and accumulation within cells . These transport mechanisms are essential for the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

properties

IUPAC Name

3-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4OS2/c18-17(19,20)10-4-3-5-11(8-10)24-14(21-22-15(24)26)9-23-12-6-1-2-7-13(12)27-16(23)25/h1-8H,9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSTZHASBCENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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